12(S)-hydroxy-16-Heptadecynoic Acid

Description

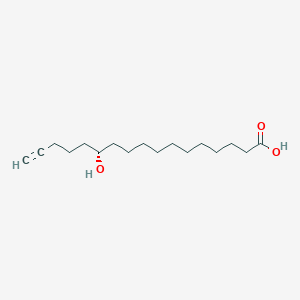

Structure

3D Structure

Properties

IUPAC Name |

(12S)-12-hydroxyheptadec-16-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFCVDJQUPEEIC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

12(S)-hydroxy-16-Heptadecynoic Acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 12(S)-hydroxy-16-Heptadecynoic Acid

Executive Summary

12(S)-hydroxy-16-heptadecynoic acid is a rationally designed long-chain fatty acid that functions as a potent and specific mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases. Unlike its more commonly studied structural analog 12(S)-HHT, which acts as a G-protein coupled receptor agonist, 12(S)-hydroxy-16-heptadecynoic acid leverages a terminal alkyne group to irreversibly inactivate its target enzyme. This inactivation proceeds through metabolic activation by the enzyme itself, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site. With a reported inhibition constant (Kᵢ) of 1.8 µM for prostaglandin ω-hydroxylase, this molecule serves as a valuable chemical tool for probing the function of CYP-mediated fatty acid metabolism and presents a potential scaffold for the development of therapeutic agents targeting pathways dependent on ω-hydroxylation.[1][2] This guide details the molecular profile, core mechanism of action, biological implications, and experimental methodologies for studying this specific and potent enzyme inhibitor.

Introduction: The Target - Cytochrome P450 ω-Hydroxylases

The cytochrome P450 superfamily represents a diverse group of heme-containing monooxygenases critical to the metabolism of a wide array of endogenous and exogenous compounds. Within this family, the ω-hydroxylases (e.g., CYP4A and CYP4F families) are specialized enzymes that catalyze the hydroxylation of fatty acids at their terminal (ω) or penultimate (ω-1) carbon.

This ω-hydroxylation is a key step in fatty acid catabolism and signaling. For instance, the ω-hydroxylation of prostaglandins and other eicosanoids is a primary route for their inactivation and clearance. By converting these potent signaling lipids into more polar metabolites, ω-hydroxylases effectively terminate their biological activity. Consequently, inhibitors of these enzymes are powerful tools for studying the physiological roles of eicosanoids and may offer therapeutic potential in conditions characterized by dysregulated lipid signaling, such as inflammation and cancer.

Molecular Profile of 12(S)-hydroxy-16-heptadecynoic Acid

12(S)-hydroxy-16-heptadecynoic acid is a C17 fatty acid characterized by a hydroxyl group at the C12 position and a terminal acetylene (alkyne) group. This terminal alkyne is the key functional group responsible for its mechanism of action.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₀O₃ | [1][3] |

| Molecular Weight | 282.4 g/mol | [1][3] |

| CAS Number | 148019-74-3 | [1][3] |

| Appearance | Crystalline solid | [4] |

| Key Functional Groups | Carboxylic acid, (S)-hydroxyl, Terminal alkyne | [3] |

| Inhibition Constant (Kᵢ) | 1.8 µM (for prostaglandin ω-hydroxylase) | [1][2] |

Core Mechanism of Action: Mechanism-Based Inhibition

The primary mechanism of action for 12(S)-hydroxy-16-heptadecynoic acid is its function as a mechanism-based inhibitor, often referred to as a "suicide inhibitor."[1][2] This process involves several distinct steps where the target enzyme itself converts the inhibitor into a reactive species that ultimately leads to the enzyme's irreversible inactivation.

-

Binding: The inhibitor, acting as a substrate analog, reversibly binds to the active site of the CYP450 ω-hydroxylase.

-

Catalytic Activation: The enzyme's catalytic machinery initiates its normal hydroxylation reaction, targeting the terminal alkyne group of the inhibitor.

-

Reactive Intermediate Formation: This attempted metabolism of the alkyne does not yield a stable hydroxylated product. Instead, it generates a highly reactive intermediate, such as a ketene or an allenic species.

-

Covalent Adduction and Inactivation: The reactive intermediate, before it can dissociate from the active site, rapidly forms a covalent bond with a nearby nucleophilic residue (e.g., cysteine or lysine) within the enzyme's protein structure or with the heme prosthetic group itself. This covalent modification results in the irreversible inactivation of the enzyme.

Comparative Analysis: 12(S)-hydroxy-16-heptadecynoic Acid vs. 12(S)-HHT

It is critical for researchers to distinguish between 12(S)-hydroxy-16-heptadecynoic acid and the more widely studied 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT). While structurally similar, their mechanisms of action are fundamentally different.

| Feature | 12(S)-hydroxy-16-heptadecynoic Acid | 12(S)-HHT |

| Key Structural Feature | Terminal Alkyne (Triple Bond) | Conjugated Triene (Three Double Bonds) |

| Primary Target | Cytochrome P450 ω-hydroxylase | Leukotriene B4 Receptor 2 (BLT2) |

| Mechanism of Action | Mechanism-Based Enzyme Inhibition | G-Protein Coupled Receptor (GPCR) Agonism |

| Biosynthesis | Synthetic Compound | Endogenous, from PGH₂ via COX/TXAS pathway [5][6] |

| Primary Biological Effect | Blocks prostaglandin/fatty acid degradation | Initiates intracellular signaling cascades (e.g., chemotaxis, epithelial barrier function) [5][7][8] |

Conclusion and Future Directions

12(S)-hydroxy-16-heptadecynoic acid is a highly specific chemical probe designed to irreversibly inactivate CYP450 ω-hydroxylases. Its mechanism-based mode of action provides a durable and potent inhibition that is invaluable for elucidating the roles of ω-hydroxylation in lipid signaling. Future research should focus on utilizing this inhibitor to explore the pathophysiology of diseases with altered eicosanoid metabolism and to validate CYP450 ω-hydroxylases as therapeutic targets. Furthermore, the structural backbone of this molecule could serve as a foundation for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for potential clinical development.

References

-

Okuno, T., & Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Inflammation and Regeneration, 38(1), 24. [Link]

-

Kikuchi, M., et al. (2010). Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand. Journal of Lipid Research, 51(10), 3013-3021. [Link]

-

ResearchGate. (n.d.). 12S-HHT and its isomers. ResearchGate. [Link]

-

Wikipedia. (n.d.). 12-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

-

Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. Journal of Experimental Medicine, 205(4), 759-766. [Link]

-

ResearchGate. (2018). (PDF) Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. ResearchGate. [Link]

-

Nie, D., et al. (1998). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. Cancer and Metastasis Reviews, 17(4), 461-468. [Link]

-

Honn, K. V., et al. (1995). 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis. Biochemical and Biophysical Research Communications, 211(2), 462-468. [Link]

-

Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators, 152, 106502. [Link]

-

National Center for Biotechnology Information. (n.d.). Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching. NCBI. [Link]

-

Spector, A. A., et al. (1988). 12(R)- and 12(S)-hydroxyeicosatetraenoic acids: Chemistry, biology and pharmacology. Progress in Lipid Research, 27(4), 271-323. [Link]

-

Suzuki-Inoue, K., et al. (2006). 12S-hydroxyeicosatetraenoic Acid Plays a Central Role in the Regulation of Platelet Activation. Journal of Biological Chemistry, 281(40), 29740-29748. [Link]

-

PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. thomassci.com [thomassci.com]

- 3. 12S-Hydroxy-16-heptadecynoic acid | C17H30O3 | CID 5282972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 17-Carbon Hydroxy Fatty Acids: Spotlight on 12(S)-hydroxy-16-Heptadecynoic Acid and 12(S)-HHT

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of two structurally related 17-carbon hydroxy fatty acids: 12(S)-hydroxy-16-heptadecynoic acid and 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12(S)-HHT). While often a source of confusion due to their similar nomenclature, these molecules possess distinct and significant biological functions. This document elucidates the role of 12(S)-hydroxy-16-heptadecynoic acid as a specific, mechanism-based inhibitor of cytochrome P450 ω-hydroxylase. In contrast, it details the extensive and varied biological activities of 12(S)-HHT, a cyclooxygenase-pathway metabolite that acts as a potent endogenous agonist for the G protein-coupled receptor, BLT2. The guide explores the biosynthesis of 12(S)-HHT, its signaling pathways, and its critical roles in epithelial barrier function, wound healing, and inflammation, shifting its status from a mere metabolic byproduct to a key lipid mediator. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers with the foundational knowledge required for further investigation in discovery and therapeutic development.

Introduction: Distinguishing Two Key 17-Carbon Lipids

The study of lipid signaling is a dynamic field, continually revealing novel functions for previously overlooked molecules. Among the vast array of lipid mediators, 17-carbon hydroxy fatty acids have emerged as molecules of interest. However, the similarity in naming conventions can create ambiguity. This guide addresses two such molecules:

-

12(S)-hydroxy-16-heptadecynoic acid: A synthetic fatty acid analog primarily characterized by its inhibitory action on a specific metabolic enzyme.

-

12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (commonly known as 12(S)-HHT): An abundant, naturally occurring fatty acid derived from arachidonic acid. Long considered an inactive byproduct of thromboxane synthesis, it is now established as a potent signaling molecule with a dedicated receptor.[1][2][3]

This document will first detail the specific enzymatic inhibition by 12(S)-hydroxy-16-heptadecynoic acid. The subsequent, more extensive sections will focus on the rich biological activity of 12(S)-HHT, providing a deeper understanding of its synthesis, signaling, and physiological relevance.

12(S)-hydroxy-16-Heptadecynoic Acid: A Tool for Prostaglandin Research

The primary documented biological activity of 12(S)-hydroxy-16-heptadecynoic acid is its function as a mechanism-based inhibitor of cytochrome P450 (CYP450) ω-hydroxylase.[4][5]

Chemical and Physical Properties

| Property | Value |

| Formal Name | 12S-hydroxy-16-heptadecynoic acid |

| CAS Number | 148019-74-3 |

| Molecular Formula | C₁₇H₃₀O₃ |

| Formula Weight | 282.4 g/mol |

| Purity | ≥98% |

| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml |

| Storage | -20°C |

| Stability | ≥ 4 years |

| (Data sourced from Cayman Chemical and PubChem)[4][6] |

Biological Activity and Mechanism of Action

12(S)-hydroxy-16-heptadecynoic acid selectively inactivates cytochrome P450 4A4, a pulmonary enzyme responsible for the ω-hydroxylation of prostaglandins.[7] This inhibition is mechanism-based, meaning the enzyme converts the inhibitor into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

Its inhibitory potency against prostaglandin ω-hydroxylase has been quantified with a Kᵢ value of 1.8 µM and a t₁/₂ of 0.7 minutes .[7] Interestingly, the stereochemistry at the 12-carbon position is not a major determinant for its inhibitory activity, as the 12(R) enantiomer is only about half as active (Kᵢ = 3.6 µM).[7] This suggests that the flexibility of the molecule's acyclic skeleton allows it to fit within the enzyme's active site regardless of the hydroxyl group's orientation.[7]

This compound serves as a valuable chemical tool for researchers to probe the physiological and pathophysiological roles of prostaglandin ω-hydroxylation without the need for genetic knockout models.

12(S)-HHT: From Metabolic Byproduct to Key Signaling Ligand

For decades, 12(S)-HHT was considered merely a biomarker of cyclooxygenase (COX) activation and a functionally unimportant byproduct of thromboxane A₂ (TxA₂) synthesis.[1] However, seminal work in 2008 identified it as a high-affinity endogenous ligand for the leukotriene B₄ receptor 2 (BLT2), unveiling a host of critical biological functions.[1]

Biosynthesis of 12(S)-HHT

12(S)-HHT is biosynthesized from arachidonic acid via the COX pathway. The enzyme thromboxane A synthase (TxAS) acts on the prostaglandin intermediate PGH₂. In a reaction that occurs in parallel and in nearly equimolar amounts to TxA₂ production, TxAS catalyzes the fragmentation of PGH₂ into 12(S)-HHT and the three-carbon dialdehyde, malondialdehyde (MDA).[1][8]

Caption: Biosynthesis of 12(S)-HHT from Arachidonic Acid.

The 12(S)-HHT/BLT2 Signaling Axis

The discovery that 12(S)-HHT is a potent agonist for BLT2, a G protein-coupled receptor (GPCR), was a paradigm shift.[1][2] While originally identified as a low-affinity receptor for the inflammatory mediator leukotriene B₄ (LTB₄), BLT2 binds 12(S)-HHT with high affinity, initiating downstream signaling cascades that mediate its diverse biological effects.[1][9]

Upon ligand binding, BLT2 activates heterotrimeric G proteins, leading to downstream signaling events such as calcium mobilization and activation of MAP kinases, which ultimately drive cellular responses like migration and proliferation.

Caption: The 12(S)-HHT/BLT2 Signaling Pathway.

Physiological and Pathophysiological Roles

The 12(S)-HHT/BLT2 axis is a crucial regulator of epithelial homeostasis and tissue repair.[8]

-

Epithelial Barrier Function and Wound Healing: The 12(S)-HHT/BLT2 axis is vital for maintaining the integrity of epithelial barriers. In models of inflammatory colitis, BLT2-deficient mice show exacerbated inflammation due to impaired intestinal barrier function.[1][2] This axis also accelerates wound healing in the skin and cornea by promoting keratinocyte and corneal epithelial cell migration.[1] This finding has significant clinical implications, as non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, reduce 12(S)-HHT production. This reduction, rather than the loss of prostaglandins alone, may be responsible for the delayed wound healing observed as a side effect of NSAID use.[1]

-

Inflammation and Immunity: The 12(S)-HHT/BLT2 axis plays a role in inflammatory processes, including inducing mast cell migration, which contributes to allergic inflammation.[8]

-

Lung Protection: BLT2 is expressed in pulmonary epithelial and vascular endothelial cells.[1] Studies have shown that BLT2-deficient mice are more susceptible to lung damage from toxins like pneumolysin, indicating a protective role for this signaling pathway in the lungs.[1]

Experimental Protocols: Assessing BLT2 Activation

To quantify the biological activity of 12(S)-HHT or screen for novel BLT2 modulators, a calcium mobilization assay is a standard and robust method. This protocol describes the measurement of intracellular calcium flux in response to receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the activation of the BLT2 receptor by 12(S)-HHT by quantifying the transient increase in intracellular calcium concentration ([Ca²⁺]i).

Pillar of Trustworthiness: This protocol incorporates a self-validating system by including a known agonist (12(S)-HHT) as a positive control and a vehicle control to establish a baseline. The use of a secondary agonist like ATP validates cell viability and responsiveness at the end of the experiment.

Methodology:

-

Cell Culture:

-

Culture a cell line endogenously expressing BLT2 (e.g., certain keratinocyte lines) or a recombinant cell line stably overexpressing human BLT2 (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate cells in a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an equal volume of 2.5 mM probenecid is included to prevent dye leakage from the cells.

-

Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of 12(S)-HHT in a suitable solvent (e.g., DMSO or Ethanol).

-

Perform a serial dilution of the 12(S)-HHT stock in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations (e.g., from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of solvent.

-

-

Fluorescence Measurement:

-

Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

-

Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) every 1-2 seconds.

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Inject 20-50 µL of the prepared compound dilutions or vehicle control into the wells.

-

Continue recording fluorescence for an additional 90-180 seconds to capture the full calcium transient (peak and return to baseline).

-

(Optional) At the end of the run, inject a saturating concentration of a non-specific agonist like ATP to confirm cell viability and obtain a maximal response reading.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data by expressing the response as a percentage of the maximal response achieved with a saturating concentration of 12(S)-HHT.

-

Plot the normalized response versus the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).

-

Conclusion and Future Directions

This guide has delineated the distinct biological activities of two important 17-carbon lipids. 12(S)-hydroxy-16-heptadecynoic acid is a valuable research tool, enabling the specific inhibition of prostaglandin ω-hydroxylase for functional studies.[7] Far from being an inert byproduct, 12(S)-HHT is now understood to be a critical lipid mediator that signals through the BLT2 receptor to regulate fundamental processes such as wound healing, epithelial barrier maintenance, and inflammation.[1][8]

The elucidation of the 12(S)-HHT/BLT2 signaling axis opens new avenues for therapeutic intervention. The development of stable agonists could promote tissue repair in chronic wounds or gastrointestinal disorders, while antagonists may offer a novel approach to treating certain inflammatory or allergic conditions. Future research should focus on developing selective modulators of this pathway and further exploring its role in human health and disease.

References

-

Okuno, T., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Inflammation and Regeneration, 38(1), 29. [Link]

-

Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. [Link]

-

ResearchGate. (2018). 12S-HHT and its isomers. [Link]

-

ResearchGate. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. [Link]

-

Al-Lawati, H., et al. (2018). Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries. American Journal of Physiology-Heart and Circulatory Physiology, 315(5), H1336-H1346. [Link]

-

National Center for Biotechnology Information. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. PubChem Compound Database. [Link]

-

Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators, 152, 106502. [Link]

-

Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. [Link]

Sources

- 1. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. thomassci.com [thomassci.com]

- 6. 12S-Hydroxy-16-heptadecynoic acid | C17H30O3 | CID 5282972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]

12(S)-hydroxy-16-Heptadecynoic Acid: A Mechanism-Based Inhibitor of Cytochrome P450 Prostaglandin ω-Hydroxylase

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 12(S)-hydroxy-16-heptadecynoic acid (12(S)-HHTy), a potent, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. We delve into its biochemical origins as an analog of a natural arachidonic acid metabolite, elucidate its molecular mechanism of action as a suicide inhibitor, and present detailed protocols for its experimental characterization. This document is intended for researchers in pharmacology, biochemistry, and drug development who are focused on the modulation of eicosanoid signaling pathways and the study of CYP enzymology. Key kinetic data are presented, and the therapeutic potential of targeting prostaglandin ω-hydroxylases is discussed.

Foundational Concepts: The Arachidonic Acid Cascade and CYP4 Enzymes

To appreciate the significance of 12(S)-hydroxy-16-heptadecynoic acid, one must first understand its physiological context. 12(S)-HHTy is a synthetic analog of 12(S)-hydroxyheptadecatrienoic acid (12-HHT), a natural product of the arachidonic acid cascade.[1][2] Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a precursor to a vast array of potent lipid signaling molecules, collectively known as eicosanoids.[3]

Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids and can be metabolized by three major enzymatic pathways:

-

Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes.

-

Lipoxygenases (LOX): Produce leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).

-

Cytochrome P450 (CYP) Monooxygenases: Produce HETEs and epoxyeicosatrienoic acids (EETs).[4]

12-HHT arises from the same intermediate as thromboxane A2, prostaglandin H2 (PGH2), and was long considered an inactive byproduct.[2] However, recent research has identified it as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), implicating it in processes like epithelial barrier function and wound healing.[5]

The terminal metabolism of many fatty acids and eicosanoids is catalyzed by CYP enzymes, particularly the CYP4 family.[6][7] These enzymes, known as ω-hydroxylases, introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, facilitating its excretion. In humans, CYP4A and CYP4F subfamily members are the primary enzymes responsible for metabolizing arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a critical regulator of vascular tone and cellular proliferation.[1][8][9] 12(S)-HHTy was designed as a tool to probe and inhibit these specific ω-hydroxylases.

Molecular Mechanism of Action: Suicide Inhibition

12(S)-HHTy is not a simple competitive inhibitor. It is a mechanism-based inactivator , also known as a suicide inhibitor.[10] This class of inhibitors requires catalytic activation by the target enzyme to be converted into a reactive species. This species then forms a covalent, essentially irreversible bond with the enzyme, leading to its inactivation.[11][12][13]

The potency of 12(S)-HHTy stems from its terminal acetylene (alkyne) functional group. The mechanism of inactivation of CYPs by terminal acetylenes is a well-established paradigm in pharmacology.[9]

The process unfolds in several steps:

-

Binding: 12(S)-HHTy binds to the active site of the CYP enzyme, such as CYP4A4.

-

Catalytic Activation: The CYP enzyme, in its catalytic cycle, attempts to oxidize the terminal carbon-carbon triple bond. This requires NADPH and molecular oxygen.

-

Reactive Intermediate Formation: This oxidation does not lead to a typical hydroxylated product. Instead, it generates a highly reactive ketene intermediate.[9]

-

Covalent Modification: The electrophilic ketene intermediate rapidly reacts with a nucleophilic residue within the enzyme's active site. This can involve alkylation of the prosthetic heme group or covalent adduction to an amino acid side chain of the apoprotein, leading to irreversible inactivation.[11]

This mechanism is characterized by being:

-

Time-dependent: Inactivation increases with the duration of incubation.

-

NADPH-dependent: Requires the enzyme to be catalytically active.

-

Irreversible: Enzyme activity cannot be restored by dialysis.

Caption: Experimental workflow for determining the kinetic parameters of mechanism-based inhibition.

Data Analysis

-

Calculate % Activity Remaining: For each inhibitor concentration, determine the rate of 20-HETE formation at each pre-incubation time point and normalize it to the t=0 time point (100% activity).

-

Determine k

obs: Plot the natural logarithm (ln) of the % activity remaining versus the pre-incubation time. The data should fit a first-order decay equation. The negative of the slope of this line is the observed rate of inactivation (kobs) for that specific inhibitor concentration. -

Determine K

Iand kinact: The relationship between kobsand inhibitor concentration ([I]) follows the equation: kobs= (kinact* [I]) / (KI+ [I]) A non-linear regression fit of kobsversus [I] will yield the values for kinactand KI. Alternatively, a double reciprocal plot, known as a Kitz-Wilson plot , can be used. [5]By plotting 1/kobsversus 1/[I], a straight line is obtained where:-

Y-intercept = 1/k

inact -

X-intercept = -1/K

I

-

Key Data and Interpretation

Studies using CYP4A4 purified from the lungs of pregnant rabbits have yielded precise kinetic parameters for the inactivation by 12-HHTy and its analogs.

| Compound | Chirality | K | t |

| 12-hydroxy-16-heptadecynoic acid | S | 1.8 | 0.7 |

| 12-hydroxy-16-heptadecynoic acid | R | 3.6 | 0.8 |

| 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid | Racemic | 4.9 | 1.0 |

| Data sourced from Shui et al., 1993. | |||

| [8] | |||

| Interpretation of Data: |

-

The 12(S) enantiomer is approximately twice as potent as the 12(R) enantiomer in inactivating CYP4A4, as indicated by its lower K

Ivalue. [8]This suggests that while there is some stereochemical preference in the active site, the chirality of the hydroxyl group is not an absolute determinant for inactivation. [8]* The 2,2-dimethyl analog, which is protected from β-oxidation, remains a potent inactivator. [8]This is a critical design feature for potential in vivo studies, as it prevents the inhibitor from being rapidly degraded by metabolic pathways that shorten fatty acid chains, thereby increasing its biological half-life.

Significance and Therapeutic Potential

The development of potent and selective inhibitors of prostaglandin ω-hydroxylases, like 12(S)-HHTy, is of significant interest to the research community. The target enzymes, CYP4A and CYP4F, produce 20-HETE, a lipid mediator with powerful biological effects. [1][9]

-

In Hypertension: 20-HETE is a potent vasoconstrictor and plays a role in regulating blood pressure. [9]Inhibitors of 20-HETE synthesis have been shown to lower blood pressure in hypertensive animal models.

-

In Oncology: 20-HETE has mitogenic and angiogenic properties, and its synthesizing enzymes are often upregulated in human tumors. [8]Inhibiting this pathway could represent a novel anti-cancer strategy by reducing tumor growth and vascularization.

-

In Stroke and Inflammation: 20-HETE is implicated in the inflammatory response following ischemic events. [1]Selective inhibitors may offer neuroprotective benefits.

12(S)-HHTy and its analogs serve as invaluable chemical probes to explore these physiological and pathophysiological roles. Future research should focus on defining the selectivity of these inhibitors across the full panel of human CYP4 enzymes and evaluating their efficacy and safety in relevant preclinical models of disease.

References

-

Alonso-Galicia, M., et al. (1999). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 127(4), 951–958.

-

Shui, C., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(9), 1253-1260.

-

Laniado-Schwartzman, M., & Masferrer, J. L. (2019). 20-HETE in the regulation of vascular and cardiac function. Pharmacological Research, 144, 246–254.

-

De Montellano, P. R. O. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 42(1), 108–127.

-

Deng, C., et al. (2022). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 13, 843997.

-

Kihara, Y., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Biochemistry, 164(5), 315–320.

-

Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846.

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 14, 2026.

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 14, 2026.

-

Jarrar, Y. B., & Lee, C. A. (2019). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Acta Pharmaceutica Sinica B, 9(3), 463–478.

-

Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved January 14, 2026.

-

Basudhar, D., & Abu-Soud, H. M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 10-23.

-

Tsuchiya, Y., et al. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-658.

-

Higgs, G. A. (1986). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Agents and Actions Supplements, 20, 11-20.

-

Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Drug Metabolism, 14(1), 126-141.

-

PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. Retrieved January 14, 2026.

-

Sigma-Aldrich. (n.d.). Cytochrome P450 Induction Assays. Retrieved January 14, 2026.

-

BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved January 14, 2026.

-

Yuan, R., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Drug Metabolism and Disposition, 30(12), 1311-1319.

-

Thomas Scientific. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid. Retrieved January 14, 2026.

-

APExBIO. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid. Retrieved January 14, 2026.

-

Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249.

-

Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 243.

-

Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP150A fusion construct. Microbial Cell Factories, 12, 87.

-

PubChem. (n.d.). 16-Heptadecynoic acid. Retrieved January 14, 2026.

-

Lab On A Chip. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid - 1mg. Retrieved January 14, 2026.

-

Honn, K. V., et al. (1994). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. Cancer and Metastasis Reviews, 13(3-4), 365-396.

-

Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. Retrieved January 14, 2026.

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

-

Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10582.

-

Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4.

-

Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279-304.

-

Honn, K.V., et al. (1994). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. Cancer Metastasis Reviews, 13(3-4), 365-96.

-

Unseld, M., et al. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. Journal of Chemical Information and Modeling, 62(24), 6515-6525.

-

van Leyen, K. (2014). The potential of 12/15-lipoxygenase inhibitors in stroke therapy. Future Medicinal Chemistry, 6(17), 1853-1855.

Sources

- 1. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 2. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 5. metabolomics.se [metabolomics.se]

- 6. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thomassci.com [thomassci.com]

- 9. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. lnhlifesciences.org [lnhlifesciences.org]

- 12. ahajournals.org [ahajournals.org]

- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid: A Mechanism-Based Inhibitor of Prostaglandin ω-Hydroxylase

Abstract

This technical guide provides a comprehensive overview of 12(S)-hydroxy-16-heptadecynoic acid, a potent, mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases. Unlike its structurally similar, naturally occurring counterpart, 12(S)-HHT, this molecule was rationally designed and synthesized as a chemical probe to study the metabolism of prostaglandins and other eicosanoids. This document details the scientific rationale for its design, outlines its stereospecific chemical synthesis, and elucidates its mechanism of action as an irreversible enzyme inactivator. Detailed protocols, kinetic data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to utilize this compound in their studies.

Part I: Discovery and Rationale for Design

The Enzymatic Target: Prostaglandin ω-Hydroxylase

Prostaglandin ω-hydroxylases are members of the cytochrome P450 superfamily, specifically the CYP4A and CYP4F subfamilies.[1] These enzymes play a critical role in the catabolism of various signaling lipids, including prostaglandins and leukotrienes.[1] They catalyze the introduction of a hydroxyl group at the terminal (ω) or sub-terminal (ω-1) carbon of the aliphatic chain of these fatty acids.[2] This hydroxylation is a key step in rendering these potent lipid mediators more water-soluble, thereby facilitating their inactivation and excretion.[2] Given their role in terminating inflammatory signals, inhibitors of these enzymes are invaluable tools for studying the life cycle of eicosanoids and exploring potential therapeutic interventions for inflammatory diseases.[3]

The Concept of Mechanism-Based Inhibition

12(S)-hydroxy-16-heptadecynoic acid was not discovered as a natural product but was engineered as a mechanism-based inhibitor , also known as a "suicide inhibitor." This class of inhibitors represents the pinnacle of specificity. The molecule is designed to be a substrate for the target enzyme.[4] The enzyme's own catalytic cycle transforms the inhibitor into a highly reactive intermediate, which then forms a covalent bond with the enzyme, leading to irreversible inactivation.[5][6] This process is characterized by being time-dependent, concentration-dependent, and requiring NADPH as a cofactor for CYP enzymes.[5]

Strategic Design of 12(S)-hydroxy-16-Heptadecynoic Acid

The design of 12(S)-hydroxy-16-heptadecynoic acid is a classic example of rational medicinal chemistry, leveraging a key vulnerability in the P450 catalytic mechanism.

-

The Fatty Acid Backbone: The C17 aliphatic chain serves as a scaffold, mimicking the endogenous substrates of prostaglandin ω-hydroxylase, thereby ensuring recognition and binding within the enzyme's active site.

-

The Stereospecific Hydroxyl Group: The hydroxyl group at the C12 position, with a specific (S)-stereochemistry, was included to enhance binding affinity and specificity for the target enzyme, likely by forming a key hydrogen bond within the active site.

-

The Terminal Alkyne: The "Warhead": The crucial functional group is the terminal alkyne (the triple bond at C16). Terminal alkynes are well-established moieties for the mechanism-based inactivation of CYP enzymes.[7] The P450 enzyme attempts to hydroxylate the molecule, but the presence of the alkyne leads to the formation of a reactive ketene intermediate during oxygen transfer.[7] This intermediate then attacks the heme prosthetic group of the enzyme, leading to covalent modification and permanent inactivation.[7]

This intelligent design resulted in a powerful tool for probing CYP4A and CYP4F activity, with the stereospecific synthesis allowing for the precise evaluation of the enzyme's chiral recognition capabilities.

Part II: Stereospecific Chemical Synthesis

The synthesis of 12(S)-hydroxy-16-heptadecynoic acid requires precise control over the stereocenter at the C12 position. The seminal work by Burger et al. describes a stereospecific synthesis to produce both the (S) and (R) enantiomers for comparative biochemical evaluation. While the full experimental details are proprietary, the strategic approach can be outlined based on established synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the molecule into key fragments: a chiral building block containing the secondary alcohol and two linear carbon chains that can be coupled together.

Caption: Retrosynthetic pathway for 12(S)-hydroxy-16-heptadecynoic acid.

Proposed Forward Synthesis Workflow

The forward synthesis builds upon the retrosynthetic plan, starting from a commercially available chiral precursor to establish the C12 stereocenter.

Caption: Proposed workflow for the stereospecific synthesis.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation based on the synthetic strategy reported by Burger et al. and common organic chemistry practices.

Step 1: Synthesis of (S)-pent-4-yn-2-ol

-

Cool a solution of lithium acetylide-ethylenediamine complex in DMSO to 0°C under an inert argon atmosphere.

-

Add (S)-propylene oxide dropwise to the solution.

-

Causality: The acetylide anion acts as a nucleophile, attacking the less-hindered carbon of the epoxide in an SN2 reaction, establishing the chiral alcohol.

-

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.

-

Purify by silica gel chromatography to yield the chiral alcohol.

Step 2: Protection of the Hydroxyl Group

-

Dissolve the (S)-pent-4-yn-2-ol in anhydrous dichloromethane (DCM).

-

Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMSCl).

-

Causality: The secondary alcohol is protected as a silyl ether to prevent it from reacting in subsequent steps, particularly with organometallic reagents. TBDMS is chosen for its stability and ease of removal.

-

-

Stir at room temperature for 4 hours.

-

Wash the reaction with water and brine, dry over sodium sulfate, and concentrate. Purify by chromatography.

Step 3: Chain Elongation (Alkylation)

-

Dissolve the protected chiral fragment in anhydrous THF and cool to -78°C.

-

Add n-butyllithium dropwise to deprotonate the terminal alkyne, forming a lithium acetylide.

-

Causality: n-BuLi is a strong base required to deprotonate the sp-hybridized C-H bond.

-

-

In a separate flask, prepare the methyl ester of 11-bromoundecanoic acid. Add this electrophile to the acetylide solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench, extract, and purify the coupled product.

Step 4 & 5: Deprotection

-

Silyl Ether Cleavage: Dissolve the coupled product in THF and add tetrabutylammonium fluoride (TBAF).

-

Causality: TBAF is the standard reagent for selectively cleaving TBDMS ethers due to the high affinity of fluoride for silicon.

-

-

Stir for 2 hours, then purify to yield the hydroxy ester.

-

Ester Hydrolysis: Dissolve the hydroxy ester in a mixture of methanol and water. Add lithium hydroxide (LiOH).

-

Causality: Saponification with LiOH hydrolyzes the methyl ester to the desired carboxylic acid.

-

-

Stir at room temperature until TLC indicates completion.

-

Acidify the mixture with dilute HCl and extract the final product, 12(S)-hydroxy-16-heptadecynoic acid, with ethyl acetate. Purify by crystallization or chromatography.

Part III: Biochemical Characterization and Mechanism

Validation as a Mechanism-Based Inactivator

The validation of 12(S)-hydroxy-16-heptadecynoic acid as a mechanism-based inhibitor involves a series of key biochemical experiments.

-

Time-Dependent Inactivation: The enzyme (e.g., purified rabbit lung CYP4A4) is pre-incubated with the inhibitor for varying amounts of time before adding a substrate. A progressive loss of enzyme activity over time confirms time-dependent inhibition.

-

NADPH-Dependence: The inactivation must be shown to be dependent on the presence of NADPH, the cofactor that provides the reducing equivalents for the P450 catalytic cycle. No loss of activity should be observed in the absence of NADPH.

-

Substrate Protection: The presence of a high concentration of a competitive substrate should protect the enzyme from inactivation by the inhibitor, demonstrating that inactivation occurs at the active site.

-

Irreversibility: Extensive dialysis of the inactivated enzyme should not restore its activity, confirming that a covalent and thus irreversible modification has occurred.

Kinetic Parameters

The potency of a mechanism-based inhibitor is defined by two key parameters: Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation). The Burger et al. study determined these values for the enantiomers against purified prostaglandin ω-hydroxylase from pregnant rabbit lung.

| Compound | Kᵢ (µM) | t₁/₂ (min) at saturation |

| 12(S)-hydroxy-16-heptadecynoic acid | 1.8 | 2.3 |

| 12(R)-hydroxy-16-heptadecynoic acid | 3.5 | 2.5 |

| 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid | 4.9 | 1.0 |

| Table adapted from Burger, A., et al. J. Med. Chem. 1993, 36, 1418-1424. |

The data clearly show that while both enantiomers are potent inhibitors, the enzyme exhibits a preference for the (S)-enantiomer, as indicated by its nearly two-fold lower Kᵢ value.

Proposed Mechanism of Inactivation

The inactivation of cytochrome P450 by 12(S)-hydroxy-16-heptadecynoic acid proceeds through the enzyme's normal catalytic cycle, which goes awry due to the terminal alkyne.

Sources

- 1. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12S-Hydroxy-16-heptadecynoic acid | C17H30O3 | CID 5282972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 16-Heptadecynoic acid | C17H30O2 | CID 5312626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid in Lipid Biochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxy-16-heptadecynoic acid, commonly referred to as 12(S)-HHTY, is a synthetic acetylenic fatty acid that has garnered significant interest as a potent and specific pharmacological tool in the study of lipid metabolism. This guide provides a comprehensive overview of 12(S)-HHTY, focusing on its primary role as a mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases. We will delve into its mechanism of action, physicochemical properties, and the physiological relevance of its target enzyme, CYP4A4, in prostaglandin and fatty acid metabolism. Furthermore, this document will explore the potential, yet currently unelucidated, roles of 12(S)-HHTY in broader lipid biochemistry, drawing parallels with structurally similar endogenous lipid mediators. Detailed experimental protocols for the synthesis, analysis, and enzymatic evaluation of 12(S)-HHTY are provided to facilitate further research in this area.

Introduction: A Synthetic Probe for a Key Metabolic Pathway

12(S)-hydroxy-16-heptadecynoic acid (12(S)-HHTY) is not a known natural product of mammalian metabolism. Instead, it is a rationally designed synthetic molecule that serves as a powerful tool for investigating a specific class of enzymes involved in lipid biochemistry: the cytochrome P450 ω-hydroxylases[1][2]. Its structure, featuring a terminal acetylene group and a hydroxyl moiety, is key to its potent and specific inhibitory activity[3][4]. This guide will focus on the established role of 12(S)-HHTY as a pharmacological inhibitor and explore its potential applications in elucidating the complex network of lipid signaling and metabolism.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 12(S)-HHTY is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀O₃ | [1][2][5] |

| Molecular Weight | 282.4 g/mol | [1][2][5] |

| CAS Number | 148019-74-3 | [1][2][5] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml | [2] |

| pKa (Predicted) | 4.78 ± 0.10 | |

| XLogP3 (Predicted) | 4.7 | [5] |

The Primary Role of 12(S)-HHTY: Inhibition of Cytochrome P450 ω-Hydroxylase

The most well-documented function of 12(S)-HHTY is its role as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, specifically the CYP4A subfamily, with a notable potency for prostaglandin ω-hydroxylase[1][2][7].

The Target: Cytochrome P450 4A (CYP4A) and its Physiological Significance

The CYP4A family of enzymes are monooxygenases that catalyze the ω-hydroxylation of a variety of fatty acids and prostaglandins[8]. This metabolic pathway is crucial for:

-

Eicosanoid Metabolism: ω-hydroxylation is a key step in the catabolism of prostaglandins, terminating their biological activity. By inhibiting this process, the half-life and signaling potential of these inflammatory mediators can be altered.

-

Blood Pressure Regulation: CYP4A enzymes produce 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor involved in the regulation of blood pressure.

-

Inflammation: The metabolites of CYP ω-hydroxylases, including 20-HETE and ω-hydroxylated prostaglandins, have diverse effects in inflammation and inflammation-associated diseases[8].

Mechanism of Inhibition: A "Suicide" Substrate

12(S)-HHTY is classified as a mechanism-based or "suicide" inhibitor. This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme[4]. The process is as follows:

-

Binding to the Active Site: 12(S)-HHTY binds to the active site of the CYP4A enzyme.

-

Enzymatic Oxidation: The CYP450 enzyme attempts to hydroxylate the fatty acid chain. However, the presence of the terminal acetylene group leads to the oxidation of the triple bond.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive ketene intermediate.

-

Covalent Modification: The reactive ketene can then covalently bind to nucleophilic residues within the enzyme's active site, leading to irreversible inactivation[4]. Alternatively, for monosubstituted acetylenes, inactivation can also occur through the formation of an adduct with the heme prosthetic group[4].

The 12(S) enantiomer of 12-hydroxy-16-heptadecynoic acid is approximately twice as active as the 12(R) enantiomer, with a reported inhibitory constant (Ki) of 1.8 µM for the 12(S) form[1].

Exploring Broader Roles in Lipid Biochemistry: An Evidence-Based Postulation

While the primary role of 12(S)-HHTY is well-defined, its structural similarity to endogenous hydroxy fatty acids suggests the potential for interactions with other key enzymes in lipid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX). It is important to note that the following sections are based on logical inference and analogy, as direct experimental evidence for these interactions is currently lacking.

Potential Interactions with Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The enzymes COX-1, COX-2, and various LOXs are responsible for the production of a vast array of signaling lipids, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs)[9][10]. Other acetylenic fatty acids have been shown to be irreversible, time-dependent inactivators of lipoxygenases, acting as "suicide substrates" in a manner analogous to their effect on CYP450 enzymes[3]. This raises the possibility that 12(S)-HHTY could also interact with these enzymes.

-

As an Inhibitor: The acetylenic group in 12(S)-HHTY could potentially be a target for the oxidative catalysis of COX and LOX enzymes, leading to the formation of a reactive intermediate and subsequent enzyme inactivation.

-

As a Substrate: It is also conceivable that under certain conditions, these enzymes could metabolize 12(S)-HHTY, although the presence of the triple bond might make it a poor substrate compared to endogenous polyunsaturated fatty acids.

Further research is required to determine if 12(S)-HHTY has any significant activity towards COX and LOX enzymes.

Putative Signaling Roles: Lessons from Structural Analogs

Many hydroxy fatty acids, such as 12(S)-HETE and 12(S)-hydroxyheptadecatrienoic acid (12-HHT), are not merely metabolic intermediates but also potent signaling molecules that act on specific G protein-coupled receptors (GPCRs) or have intracellular effects[8][11][12][13].

-

12(S)-HETE: This 12-lipoxygenase product is known to be involved in cell proliferation, migration, and angiogenesis[14]. It can also stimulate the intracellular release of calcium[11].

-

12(S)-HHT: A product of the COX pathway, 12-HHT is an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), and the 12-HHT/BLT2 axis plays a role in epithelial barrier function and wound healing[8].

Given its 12(S)-hydroxy moiety, it is plausible that 12(S)-HHTY could interact with some of the same signaling pathways as these endogenous lipids. However, the structural differences, particularly the acetylenic bond and the shorter carbon chain, would likely result in different binding affinities and downstream effects. Investigating the potential signaling roles of 12(S)-HHTY could be a fruitful area for future research.

Methodologies for the Study of 12(S)-HHTY

To facilitate further investigation into the biochemical roles of 12(S)-HHTY, this section provides detailed experimental protocols.

Synthesis of 12(S)-hydroxy-16-Heptadecynoic Acid

The stereospecific synthesis of 12(S)-HHTY has been described in the literature and typically involves a multi-step process starting from a chiral precursor. A generalized workflow is presented below. For a detailed synthetic scheme, readers are referred to Burger et al. (1993) in the Journal of Medicinal Chemistry.

Analytical Methods for Quantification

Accurate quantification of 12(S)-HHTY in biological matrices is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the methods of choice.

4.2.1. GC-MS Analysis Protocol

This protocol is adapted from standard methods for fatty acid analysis[15][16][17][18][19].

-

Lipid Extraction:

-

To 1 ml of sample (e.g., plasma, cell lysate), add 2 ml of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 2 minutes.

-

Add 0.5 ml of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add 1 ml of 2% (v/v) sulfuric acid in methanol.

-

Incubate at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).

-

Add 1 ml of water and 1 ml of hexane, vortex, and collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µl of the FAMEs solution onto a suitable GC column (e.g., a polar capillary column).

-

Use a temperature gradient appropriate for separating fatty acid methyl esters.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the 12(S)-HHTY methyl ester.

-

4.2.2. HPLC Analysis Protocol

This protocol is adapted from standard methods for hydroxy fatty acid analysis[20][21][22][23].

-

Lipid Extraction:

-

Follow the same lipid extraction procedure as for GC-MS analysis.

-

-

Sample Preparation:

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable mobile phase (e.g., acetonitrile:water).

-

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient of acetonitrile and water with 0.1% formic acid as a mobile phase.

-

Detection can be achieved using a UV detector (if derivatized with a chromophore) or, more sensitively and specifically, by coupling the HPLC to a mass spectrometer (LC-MS/MS).

-

Cytochrome P450 Inhibition Assay

This protocol is a generalized method for determining the inhibitory potential of 12(S)-HHTY on CYP4A4 activity[24][25][26][27].

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Recombinant human CYP4A4 enzyme (commercially available)

-

A suitable substrate (e.g., arachidonic acid or a fluorescent probe substrate)

-

Varying concentrations of 12(S)-HHTY (dissolved in a suitable solvent like DMSO)

-

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation and Termination:

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

-

Analysis of Product Formation:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of the hydroxylated product using LC-MS/MS or a fluorescence plate reader, depending on the substrate used.

-

-

Data Analysis:

-

Plot the rate of product formation against the concentration of 12(S)-HHTY.

-

Calculate the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

-

For mechanism-based inhibition, pre-incubation of the enzyme with the inhibitor and NADPH prior to the addition of the substrate will result in a time-dependent decrease in enzyme activity.

-

Conclusion and Future Directions

12(S)-hydroxy-16-heptadecynoic acid is a valuable synthetic tool for the study of cytochrome P450-mediated lipid metabolism. Its well-characterized role as a mechanism-based inhibitor of CYP4A4 allows researchers to probe the physiological and pathological functions of this enzyme family in detail. While its broader role in lipid biochemistry remains largely unexplored, its structural similarity to endogenous signaling lipids suggests intriguing possibilities for future research. Investigations into its potential interactions with COX and LOX enzymes, as well as its putative signaling activities, could open new avenues for understanding the complex interplay of lipid mediators in health and disease. The methodologies outlined in this guide provide a foundation for researchers to further elucidate the biochemical profile of this fascinating molecule.

References

-

Kühn, H., et al. The inactivation of lipoxygenases by acetylenic fatty acids. ResearchGate. Available from: [Link].

-

Okuno, T., & Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Prostaglandins & other lipid mediators, 142, 10-14. Available from: [Link].

-

Christie, W. W. Fatty Acid Analysis by HPLC. AOCS. Available from: [Link].

-

16-Heptadecynoic acid,12-hydroxy-, (S)- (9CI). Axsyn. Available from: [Link].

-

12S-Hydroxy-16-heptadecynoic acid. PubChem. Available from: [Link].

-

Pace-Asciak, C. R., & Asotra, S. (1989). 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils. Prostaglandins, leukotrienes, and essential fatty acids, 38(2), 125-130. Available from: [Link].

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link].

-

Smith, W. L., et al. (2011). Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. Journal of Biological Chemistry, 286(43), 37151-37161. Available from: [Link].

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link].

-

INHIBITION OF CYTOCHROME P450 BY ACETYLENE COMPOUNDS. Tulane University. Available from: [Link].

-

12-Hydroxyeicosatetraenoic acid. Wikipedia. Available from: [Link].

-

Malkowski, M. G., et al. (2010). Structural basis of fatty acid substrate binding to cyclooxygenase-2. The Journal of biological chemistry, 285(29), 22099-22110. Available from: [Link].

-

Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link].

-

Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link].

-

Li, Q., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1515, 136-143. Available from: [Link].

-

CYP Inhibition Assays. Eurofins Discovery. Available from: [Link].

-

Ortiz de Montellano, P. R. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug metabolism reviews, 42(2), 199-215. Available from: [Link].

-

Song, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of separation science, 43(1), 196-210. Available from: [Link].

-

Liu, Q., et al. (2018). 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer. OncoTargets and therapy, 11, 8351-8361. Available from: [Link].

-

Iketani, M., & Ohsawa, I. (2020). Molecular and Cellular Mechanisms Associated with Effects of Molecular Hydrogen in Cardiovascular and Central Nervous Systems. International journal of molecular sciences, 21(24), 9564. Available from: [Link].

-

Kiefer, J. R., et al. (2008). Structural basis of fatty acid substrate binding to cyclooxygenase-2. The Journal of biological chemistry, 283(44), 30045-30054. Available from: [Link].

-

The hydroxy fatty acids: Isolation, structure determination, quantitation. Semantic Scholar. Available from: [Link].

-

12(S)-Hete, Pleiotropic Functions, Multiple Signaling Pathways. ResearchGate. Available from: [Link].

-

Chen, Y., et al. (2015). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. PloS one, 10(4), e0123236. Available from: [Link].

-

12-Hydroxyheptadecatrienoic acid. Wikipedia. Available from: [Link].

-

Wandel, C., et al. (2001). Comparative studies to determine the selective inhibitors for P-glycoprotein and cytochrome P4503A4. Pharmaceutical research, 18(4), 417-421. Available from: [Link].

-

Shimanaka, Y., et al. (2011). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. The Journal of experimental medicine, 208(13), 2649-2661. Available from: [Link].

-

Lecomte, M., et al. (1994). Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation. The Journal of biological chemistry, 269(18), 13207-13215. Available from: [Link].

-

Wang, Y., et al. (2023). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway. Frontiers in immunology, 14, 1205609. Available from: [Link].

-

Comparative studies to determine the selective inhibitors for P-glycoprotein and cytochrome P4503A4. PubMed. Available from: [Link].

-

Wang, L., et al. (2022). Decoding the selective chemical modulation of CYP3A4. Nature communications, 13(1), 1-13. Available from: [Link].

-

Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. Available from: [Link].

-

Neau, D. B., et al. (2012). Crystal structure of a lipoxygenase in complex with substrate. The Journal of biological chemistry, 287(49), 41104-41111. Available from: [Link].

-

Zhao, L., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. International journal of molecular sciences, 23(19), 11257. Available from: [Link].

-

Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. MDPI. Available from: [Link].

-

Holman, T. R., et al. (2013). Substrate specificity effects of lipoxygenase products and inhibitors on soybean lipoxygenase-1. Archives of biochemistry and biophysics, 530(1), 38-44. Available from: [Link].

-

Integrated Multi-Omics Analysis Reveals Dysregulated Lipid Metabolism as a Novel Mechanism in Androgenetic Alopecia. MDPI. Available from: [Link].

-

What are CYP3A4 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link].

-

The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. Available from: [Link].

-

Futaki, N., et al. (1994). Differing profiles of prostaglandin formation inhibition between selective prostaglandin H synthase-2 inhibitors and conventional NSAIDs in inflammatory and non-inflammatory sites of the rat. The Journal of pharmacy and pharmacology, 46(9), 777-782. Available from: [Link].

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12S-Hydroxy-16-heptadecynoic acid | C17H30O3 | CID 5282972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. thomassci.com [thomassci.com]

- 8. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of fatty acid substrate binding to cyclooxygenase-2. | BioGRID [thebiogrid.org]

- 11. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 13. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]

- 14. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. jfda-online.com [jfda-online.com]

- 18. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. shimadzu.com [shimadzu.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. aocs.org [aocs.org]

- 22. hplc.eu [hplc.eu]

- 23. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. www2.tulane.edu [www2.tulane.edu]

- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. enamine.net [enamine.net]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-16-heptadecynoic acid is a specialized long-chain fatty acid characterized by a hydroxyl group at the 12th carbon position with (S)-stereochemistry and a terminal alkyne group.[1] This molecule has garnered significant interest in the scientific community, primarily for its role as a potent mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, specifically the prostaglandin ω-hydroxylase.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activity of 12(S)-hydroxy-16-heptadecynoic acid, with a focus on its mechanism of action as a CYP450 inhibitor.

Part 1: Molecular Structure and Chemical Properties

Chemical Structure

The chemical structure of 12(S)-hydroxy-16-heptadecynoic acid is defined by a seventeen-carbon chain with a carboxylic acid at one end, a hydroxyl group at the C-12 position, and a terminal triple bond between C-16 and C-17. The stereochemistry of the hydroxyl group is in the (S) configuration.

IUPAC Name: (12S)-12-hydroxyheptadec-16-ynoic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of 12(S)-hydroxy-16-heptadecynoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀O₃ | [1] |

| Molecular Weight | 282.4 g/mol | [1] |

| CAS Number | 148019-74-3 | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Sparingly soluble in PBS (pH 7.2). | [4] |

Part 2: Synthesis and Spectroscopic Characterization

Stereospecific Synthesis

The synthesis of 12(S)-hydroxy-16-heptadecynoic acid with high stereochemical purity is crucial for the accurate evaluation of its biological activity. The following is a generalized workflow for its stereospecific synthesis, based on established methodologies for similar chiral molecules.

Caption: Generalized workflow for the stereospecific synthesis of 12(S)-hydroxy-16-heptadecynoic acid.

-

Alkylation: A chiral epoxy alcohol is reacted with the Grignard or lithium salt of a terminal alkyne (e.g., propargylmagnesium bromide) in an ethereal solvent like THF at low temperatures to introduce the alkyne moiety.

-

Protection: The resulting secondary alcohol is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to prevent unwanted side reactions in subsequent steps.

-

Oxidative Cleavage: The terminal double bond of the starting material is cleaved to a carboxylic acid using a strong oxidizing agent (e.g., ozonolysis followed by an oxidative workup, or KMnO₄ under basic conditions).

-

Esterification: The carboxylic acid is converted to its methyl ester for easier purification and handling using a reagent like diazomethane or by Fischer esterification.

-

Deprotection: The protecting group on the hydroxyl group is removed using appropriate conditions (e.g., tetrabutylammonium fluoride for a silyl ether).

-

Purification: The final product is purified by silica gel column chromatography to yield the pure 12(S)-hydroxy-16-heptadecynoic acid.

Spectroscopic Data

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the terminal alkyne proton (a triplet around δ 1.9-2.1 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around δ 3.6-3.8 ppm), the α-protons to the carbonyl group (a triplet around δ 2.3 ppm), and a complex multiplet for the long aliphatic chain.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the carboxylic acid carbon (around δ 175-180 ppm), the two sp-hybridized carbons of the alkyne (around δ 68 and 84 ppm), the carbon bearing the hydroxyl group (around δ 70-75 ppm), and a series of signals for the methylene carbons of the aliphatic chain.

The mass spectrum of 12(S)-hydroxy-16-heptadecynoic acid will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern in MS/MS analysis can reveal characteristic losses, such as the loss of a water molecule from the hydroxyl group and cleavage of the carbon-carbon bonds adjacent to the hydroxyl and carbonyl groups.[1]

Part 3: Biological Activity and Mechanism of Action

Inhibition of Cytochrome P450 ω-Hydroxylase

The primary and most well-documented biological activity of 12(S)-hydroxy-16-heptadecynoic acid is its role as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[2] Specifically, it has been shown to be a potent inhibitor of prostaglandin ω-hydroxylase, an enzyme involved in the metabolism of prostaglandins. The (S)-enantiomer is approximately twice as active as the (R)-enantiomer, with a reported Kᵢ value of 1.8 µM.[4]

Mechanism of Inactivation

12(S)-hydroxy-16-heptadecynoic acid is a mechanism-based inhibitor, meaning it is converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. The terminal alkyne moiety is crucial for this activity. The proposed mechanism involves the oxidation of the terminal alkyne by the cytochrome P450 enzyme, leading to the formation of a reactive ketene intermediate. This intermediate can then covalently bind to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[5][6]

Caption: Proposed mechanism of cytochrome P450 ω-hydroxylase inactivation by 12(S)-hydroxy-16-heptadecynoic acid.

The following is a generalized protocol for assessing the inhibitory activity of 12(S)-hydroxy-16-heptadecynoic acid against cytochrome P450 ω-hydroxylase.

-

Preparation of Reagents:

-

Prepare a stock solution of 12(S)-hydroxy-16-heptadecynoic acid in a suitable solvent (e.g., DMSO).

-